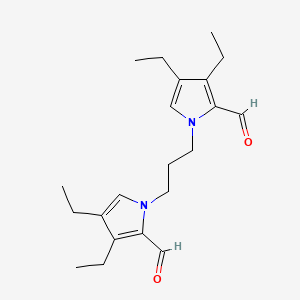
1,1'-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its two pyrrole rings connected by a propane-1,3-diyl linker, with each pyrrole ring substituted with diethyl groups and a carbaldehyde functional group.
Méthodes De Préparation
The synthesis of 1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
Formation of the Propane-1,3-diyl Linker: The propane-1,3-diyl linker is introduced through a coupling reaction, often using a dihalide such as 1,3-dibromopropane.
Coupling Reaction: The 3,4-diethyl-1H-pyrrole-2-carbaldehyde is coupled with the propane-1,3-diyl linker under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Condensation: The aldehyde groups can participate in condensation reactions, such as the formation of Schiff bases with primary amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Applications De Recherche Scientifique
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.
Comparaison Avec Des Composés Similaires
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) can be compared with other pyrrole derivatives, such as:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a similar propane-1,3-diyl linker but features pyridinium rings instead of pyrrole rings.
1,1’-(Propane-1,3-diyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione): This compound has a similar linker but features purine rings instead of pyrrole rings.
Benzene, 1,1’-(1,3-propanediyl)bis-: This compound has a similar linker but features benzene rings instead of pyrrole rings.
The uniqueness of 1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
105728-77-6 |
|---|---|
Formule moléculaire |
C21H30N2O2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1-[3-(3,4-diethyl-2-formylpyrrol-1-yl)propyl]-3,4-diethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C21H30N2O2/c1-5-16-12-22(20(14-24)18(16)7-3)10-9-11-23-13-17(6-2)19(8-4)21(23)15-25/h12-15H,5-11H2,1-4H3 |
Clé InChI |
UDMKHMSXMCGVLW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN(C(=C1CC)C=O)CCCN2C=C(C(=C2C=O)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
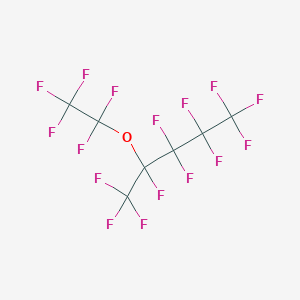
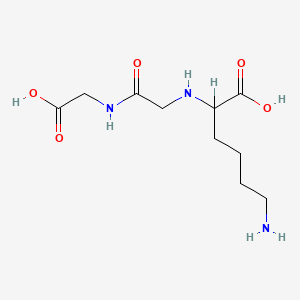
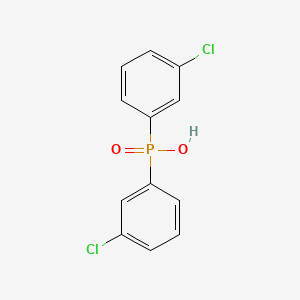
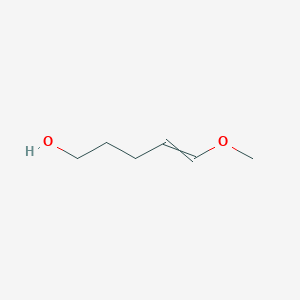
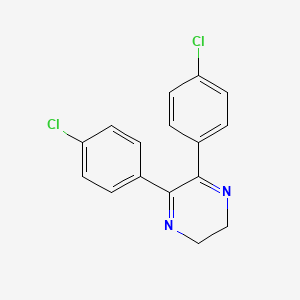

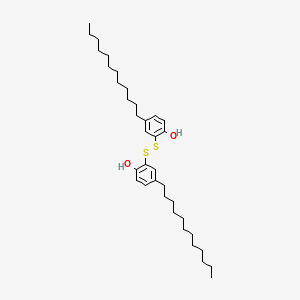
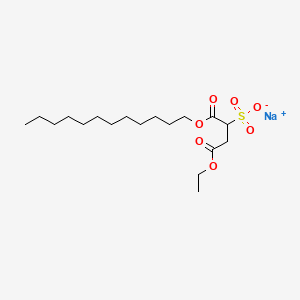
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)

